Isoretronecanol

Beschreibung

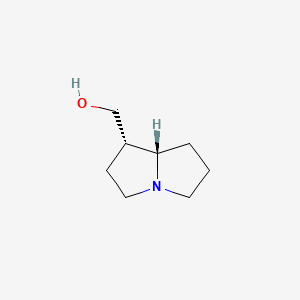

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200578 | |

| Record name | Isoretronecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-63-6 | |

| Record name | Isoretronecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoretronecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORETRONECANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661H3381JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Distribution in Specific Plant Genera and Species

Isoretronecanol has been identified in various plant families, most notably the Boraginaceae, Asteraceae, and Orchidaceae. si.edumdpi.comoup.comresearchgate.net Its presence is often alongside its stereoisomer, trachelanthamidine (B129624). si.edu

Detailed research has confirmed the occurrence of this compound or its derivatives in several specific plant species. For instance, in the genus Heliotropium (family Boraginaceae), (-)-isoretronecanol is one of the characteristic necine bases. mdpi.com Similarly, an alkaloid with an this compound nucleus was isolated from Omphalodes verna, another member of the Boraginaceae family. researchgate.net In the Asteraceae family, Koanophyllon panamense was found to contain this compound in its leaves and inflorescences. si.edu Tracer experiments have also shown that this compound is a specific precursor for the necine base portion of the alkaloid rosmarinine (B1680723) in Senecio pleistocephalus. psu.edu Within the monocotyledonous plants, this compound serves as the necine base for the alkaloid Is-phalaenopsine, found in Phalaenopsis hybrid orchids. biocrick.com

The table below summarizes the distribution of this compound in selected plant genera and species.

| Family | Genus | Species | Compound Form | Reference(s) |

| Boraginaceae | Heliotropium | Not specified | (-)-Isoretronecanol (necine base) | mdpi.com |

| Boraginaceae | Omphalodes | Omphalodes verna | Alkaloid with this compound nucleus | researchgate.net |

| Asteraceae | Koanophyllon | Koanophyllon panamense | This compound (free necine base) | si.edu |

| Asteraceae | Senecio | Senecio pleistocephalus | Precursor to rosmarinine | psu.edu |

| Orchidaceae | Phalaenopsis | Phalaenopsis hybrids | Is-phalaenopsine (esterified) | biocrick.com |

Contextualization within Pyrrolizidine (B1209537) Alkaloid Biogeography

Pyrrolizidine alkaloids are a widespread group of plant secondary metabolites, identified in an estimated 3% to 5% of the world's flowering plants. uni-bonn.deresearchgate.net Their distribution is not random; they are predominantly found in a few specific plant families, primarily the Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, Fabaceae (genus Crotalaria), and Apocynaceae. mdpi.comoup.comua-bw.de These plant families have a global distribution, leading to the presence of PA-containing plants on every continent. uni-bonn.deresearchgate.net

This compound's significance in this biogeographical context lies in its role as a necine base. researchgate.net The structural diversity of the more than 400 known PAs arises from the various necic acids that esterify a limited number of these core necine base structures. oup.com The presence of this compound and its isomers across distantly related plant families, such as the Asteraceae and the monocot Orchidaceae, supports the hypothesis that the capability for PA biosynthesis was recruited independently multiple times during the evolution of flowering plants. oup.com Therefore, the biogeography of this compound is intrinsically linked to the evolutionary history and distribution of the plant families that have developed the genetic pathways to synthesize these defensive compounds. oup.com

Academic Isolation Techniques for this compound from Natural Sources

The isolation of this compound from plant material follows general protocols for alkaloid extraction, which are based on the basicity of the nitrogen atom and the differential solubility of the alkaloid base versus its salt form. alfa-chemistry.com Although isolation from natural sources can be challenging and result in low yields, standardized academic laboratory techniques are well-established. shu.ac.uk

A typical extraction process involves the following steps:

Initial Extraction : Powdered, dried plant material is first extracted to bring the alkaloids into solution. This is often achieved using an acidified solvent, such as dilute sulfuric acid or hydrochloric acid in water, which protonates the alkaloids to form water-soluble salts. frontiersin.org Alternatively, alcohol (methanol or ethanol) can be used, as it dissolves both the free base and salt forms of alkaloids.

Acid-Base Purification : The crude extract is then purified to separate the alkaloids from other plant constituents like fats, pigments, and tannins. alfa-chemistry.com A common method is the Stas-Otto process, which involves partitioning the extract between an organic solvent (like chloroform (B151607) or ether) and an aqueous acid solution. alfa-chemistry.com The alkaloids, as salts, move into the aqueous layer, while many non-basic impurities remain in the organic phase. alfa-chemistry.com

Liberation and Re-extraction : The acidic aqueous layer containing the alkaloid salts is then made alkaline, typically by adding a base like ammonia. alfa-chemistry.com This deprotonates the alkaloids, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents. The free bases are then extracted from the aqueous solution using an immiscible organic solvent. alfa-chemistry.com

Concentration and Chromatography : The organic solvent is evaporated to yield a concentrated residue of the total alkaloid extract. alfa-chemistry.com Since this residue is usually a mixture of several alkaloids, further separation is required. This is accomplished using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, or thin-layer chromatography (TLC), which separate the individual compounds based on their differing polarities and affinities for the stationary phase. psu.edunih.gov

For analytical purposes, such as identification and quantification, gas chromatography-mass spectrometry (GC-MS) is often employed. In the case of this compound, it can be derivatized, for example, by converting it to a trimethylsilyl (B98337) (TMS) derivative, to improve its volatility and chromatographic behavior for GC-MS analysis. researchgate.net

Chemical Synthesis of Isoretronecanol and Analogues

Total Synthesis Approaches and Strategies

Total synthesis of isoretronecanol has been achieved through numerous routes, often focusing on the stereocontrolled construction of the pyrrolizidine (B1209537) core. These approaches highlight a variety of chemical transformations and strategic bond formations.

The inherent chirality of this compound necessitates the use of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure or enriched products.

From L-proline: L-proline, a readily available chiral starting material, has been extensively used in the synthesis of this compound and its analogues. researchgate.netmdpi.com One strategy involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester derived from L-proline. researchgate.net This method has been successfully applied to the synthesis of (−)-isoretronecanol. researchgate.net Another approach starting from L-proline derivatives utilizes a 1,3-dipolar cycloaddition reaction with azomethine ylides. researchgate.net

Cyclizations: Various cyclization strategies are pivotal in forming the bicyclic pyrrolizidine skeleton of this compound.

N-Acyliminium Ion Cyclizations: N-acyliminium ions are highly reactive electrophilic species that can undergo intramolecular cyclization with a wide range of nucleophiles. arkat-usa.org This method has been employed in the synthesis of (±)-isoretronecanol. arkat-usa.org The generation of the N-acyliminium ion can be achieved from α-oxygenated amides or by the N-acylation of imines. arkat-usa.org

Intramolecular Horner-Wittig Cyclisation: This reaction has been used to construct the bicyclic core of this compound, starting from glutamic acid. shu.ac.uk The intramolecular Horner-Wittig reaction proceeds with retention of chirality, enabling the enantiospecific synthesis of pyrrolizidine alkaloids. shu.ac.uk The Horner-Wadsworth-Emmons (HWE) reaction, a related transformation, utilizes phosphonate-stabilized carbanions to produce alkenes, often with high E-selectivity. wikipedia.org

[3+2] Annulation: An asymmetric [3+2] annulation reaction has been developed to form 3-pyrroline (B95000) products, which are key intermediates for the synthesis of (-)-isoretronecanol. nih.gov This method involves the reaction of ethyl 4-bromocrotonate with Ellman imines in the presence of lithium diisopropylamide. nih.gov

Palladium-Catalysed Allylic Alkylation: An efficient and stereoconvergent approach to the pyrrolizidine skeleton involves an intramolecular palladium-catalyzed allylic alkylation. researchgate.netnih.gov This method has been successfully used for the synthesis of (±)-isoretronecanol. researchgate.netresearchgate.net

Reductive Decyanation: A two-step protocol involving a silver acetate-catalyzed intermolecular 1,3-dipolar cycloaddition of α-iminonitriles followed by a sodium borohydride-induced reductive decyanation has been applied to the total synthesis of (±)-isoretronecanol. beilstein-journals.org

| Methodology | Key Features | Starting Material Example | Reference |

|---|---|---|---|

| From L-proline | Utilizes a readily available chiral pool starting material. | L-proline derivatives | researchgate.netmdpi.com |

| N-Acyliminium Ion Cyclizations | Forms the bicyclic core via intramolecular cyclization of a reactive intermediate. | α-Oxygenated amides | arkat-usa.org |

| Intramolecular Horner-Wittig Cyclisation | Enantiospecific formation of the bicyclic system with retention of chirality. | Glutamic acid | shu.ac.uk |

| Palladium-Catalysed Allylic Alkylation | Stereoconvergent synthesis of the pyrrolizidine skeleton. | N/A | researchgate.netnih.gov |

| [3+2] Annulation | Asymmetric formation of a 3-pyrroline intermediate. | Ethyl 4-bromocrotonate | nih.gov |

The synthesis of this compound relies on the formation and transformation of several key intermediates.

Pyrrolidine (B122466) Intermediates: The construction of a suitably functionalized pyrrolidine ring is a common strategy. oup.com For instance, an asymmetric synthesis of a pyrrolidine intermediate has been achieved using a modified Evans aldol (B89426) reaction as the key step. oup.com This intermediate is a direct precursor to (–)-isoretronecanol. oup.com

Hydroxylactams: Hydroxylactams are versatile intermediates that can serve as precursors to N-acyliminium ions. arkat-usa.orgsu.ac.th They can be generated by the reduction of cyclic imides. su.ac.th Acid-catalyzed reactions of hydroxylactams can lead to the formation of the pyrrolizidine ring system. nii.ac.jpresearchgate.net

Iminium Ions: Iminium ions are crucial electrophilic intermediates in several synthetic routes to this compound. beilstein-journals.org N-( [4-¹⁴C]-4-Aminobutyl)-1,2-didehydropyrrolidinium has been shown to be an efficient precursor for the biosynthesis of various necine bases, including (+)-isoretronecanol. rsc.org The cyclization of iminium ions is a key step in the biosynthetic pathways leading to the pyrrolizidine core. rsc.org

α-Ketoesters: An intramolecular photoreduction of an α-ketoester has been utilized in the synthesis of (rac)-isoretronecanol. beilstein-journals.org The ketoester was prepared via a Claisen condensation. beilstein-journals.org

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. A common retrosynthetic disconnection of this compound involves breaking the C1-C2 and C7a-N bonds, leading back to a functionalized proline derivative or an acyclic precursor. oup.com Another approach involves disconnecting the C5-C6 bond, suggesting a cyclization strategy to form the second five-membered ring. The synthesis of pyrrolizidine alkaloids, including this compound, has been achieved via a carbon–carbon bond formation at the α-position to the nitrogen, employing an intramolecular carbenoid displacement (ICD) reaction as a key step. researchgate.net

Key Synthetic Intermediates and Reaction Pathways (e.g., pyrrolidine intermediates, hydroxylactams, iminium ions)

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. mdpi.comnih.gov While specific chemoenzymatic or biocatalytic routes for the total synthesis of this compound are not extensively detailed in the provided results, the general principles of chemoenzymatic synthesis, such as the use of lipases for kinetic resolution, could be applied to generate chiral intermediates for this compound synthesis. researchgate.netnih.gov The biosynthesis of necine bases like this compound involves the cyclization of homospermidine to an iminium ion, followed by reduction and further cyclization, highlighting the role of enzymatic transformations in nature. encyclopedia.pub

Development of Novel Synthetic Methodologies for Retronecanol (B13760466) Derivatives

The quest for more efficient and versatile synthetic routes to pyrrolizidine alkaloids continues to drive the development of new methodologies.

Intramolecular Carbenoid Displacement (ICD): A key strategy for the synthesis of (±)-isoretronecanol, along with other pyrrolizidine alkaloids like (±)-trachelanthamidine and (±)-supinidine, involves an intramolecular carbenoid displacement (ICD) reaction. researchgate.nettandfonline.comrsc.orgrsc.org This method facilitates a crucial carbon-carbon bond formation at the α-position to the nitrogen atom. researchgate.netrsc.org

Biosynthesis and Enzymatic Pathways

Precursor Incorporation and Metabolic Flux

The biosynthesis of the necine base core of isoretronecanol begins with the polyamine putrescine. nih.govgla.ac.uk Tracer studies using isotopically labeled precursors have been instrumental in elucidating the metabolic flow. Experiments with ¹³C and ¹⁴C-labeled putrescine have confirmed that two molecules of putrescine are incorporated to form the bicyclic pyrrolizidine (B1209537) ring system. nih.govmdpi.com

The initial and committed step in the pathway is the formation of homospermidine. nih.govnih.gov This reaction is not a simple condensation of two putrescine molecules. Instead, it involves both putrescine and spermidine (B129725) as essential substrates for the enzyme homospermidine synthase (HSS). mdpi.comnih.govcdnsciencepub.com The aminobutyl moiety of spermidine is transferred to a putrescine molecule, releasing 1,3-diaminopropane (B46017) and forming the symmetrical polyamine, homospermidine. nih.govcdnsciencepub.com This mechanism explains the efficient incorporation of labeled spermidine into PAs observed in feeding experiments. mdpi.com

The metabolic flux from primary metabolites like L-arginine and L-ornithine, which are precursors to putrescine, is thus channeled into secondary metabolism through the synthesis of homospermidine, the first pathway-specific intermediate for all PAs, including this compound. nih.govnih.govmdpi.com

Enzymatic Steps and Catalytic Mechanisms in De Novo Synthesis

De novo synthesis refers to the creation of complex molecules from simple precursors. The enzymatic cascade transforming homospermidine into this compound involves several key steps.

Homospermidine Synthesis: The pathway is initiated by homospermidine synthase (HSS), an NAD⁺-dependent enzyme. nih.govcdnsciencepub.com The catalytic mechanism involves the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine. nih.gov NAD⁺ acts as a hydride acceptor in the first part of the reaction and as a hydride donor in the second part. cdnsciencepub.com

Oxidative Deamination and Cyclization: Following its synthesis, homospermidine undergoes oxidation, which is likely catalyzed by a copper-dependent diamine oxidase. nih.govmdpi.com This reaction converts the terminal amino groups of homospermidine to aldehyde groups, forming 4,4'-iminodibutanal. nih.govmdpi.com This dialdehyde (B1249045) intermediate is unstable and spontaneously cyclizes via an intramolecular Mannich-type reaction. nih.gov This cyclization first forms a 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation, which then further cyclizes to produce a 1-formylpyrrolizidine. nih.govmdpi.com

Stereospecific Reduction: The biosynthetic pathways leading to this compound and its diastereomer, trachelanthamidine (B129624), are believed to diverge during the cyclization step, leading to stereoisomeric 1-formylpyrrolizidines. rsc.orgpsu.edu The formation of this compound proceeds via the intermediate 1β-formyl-8α-pyrrolizidine. psu.edu The final step is the reduction of this aldehyde to a hydroxymethyl group. This reduction is stereospecific, involving the attack of a hydride donor on the C-re face of the aldehyde group to yield this compound. psu.edu

| Step | Substrate(s) | Enzyme (Postulated or Identified) | Product |

| 1 | Putrescine, Spermidine | Homospermidine Synthase (HSS) | Homospermidine |

| 2 | Homospermidine | Diamine Oxidase (postulated) | 4,4'-iminodibutanal |

| 3 | 4,4'-iminodibutanal | (Spontaneous/Enzymatic) | 1β-formyl-8α-pyrrolizidine |

| 4 | 1β-formyl-8α-pyrrolizidine | Alcohol Dehydrogenase (postulated) | This compound |

Genetic Basis of Biosynthetic Enzymes

The genetic foundation for the biosynthesis of this compound is best understood for the initial enzyme, homospermidine synthase (HSS).

Molecular studies have revealed that the gene encoding HSS evolved through a gene duplication event from the highly conserved gene for deoxyhypusine (B1670255) synthase (DHS). nih.govnih.govoup.com DHS is an essential enzyme in primary metabolism, involved in the post-translational activation of eukaryotic initiation factor 5A. nih.govuni-kiel.de This recruitment of a gene from primary metabolism into a secondary metabolic pathway is a key evolutionary event for the origin of PA biosynthesis. nih.govnih.gov

This gene duplication and subsequent neofunctionalization of HSS from DHS has occurred independently at least eight times across different plant families, indicating a polyphyletic origin of PA biosynthesis. nih.govuni-kiel.de While the hss gene has been cloned and characterized from several PA-producing plants, the genes for the subsequent enzymes in the pathway, such as the specific oxidases and reductases, have not yet been unequivocally identified. nih.govoup.com Interestingly, the mere presence of an hss gene copy in a plant's genome does not always correlate with the production of PAs, suggesting a complex regulation and further functional diversification of these genes. uni-kiel.deresearchgate.net

| Enzyme | Gene | Origin |

| Homospermidine Synthase | hss | Gene duplication of Deoxyhypusine Synthase (dhs) |

Biosynthetic Relationship to Other Pyrrolizidine Alkaloids

This compound is a pivotal intermediate that stands at a crossroads in the biosynthesis of a diverse array of pyrrolizidine alkaloids. Its metabolic fate is closely intertwined with that of its diastereomer, trachelanthamidine.

The biosynthetic pathways for these two 1-hydroxymethylpyrrolizidines diverge before their formation, likely at the stereochemically critical cyclization of the immonium ion intermediate. rsc.orgpsu.edu This divergence channels the metabolic flow into two distinct branches of PAs:

This compound-derived PAs: this compound serves as the direct and efficient precursor for 1,2-saturated PAs. researchgate.netresearchgate.net A prominent example is rosmarinecine, which is formed by the hydroxylation of this compound. rsc.orgpsu.edupsu.edu Feeding experiments have demonstrated that labeled this compound is incorporated very efficiently into rosmarinine (B1680723) (an ester of rosmarinecine), but poorly into alkaloids based on retronecine (B1221780). rsc.orgpsu.edu

Trachelanthamidine-derived PAs: In contrast, trachelanthamidine is the primary precursor for the majority of 1,2-unsaturated PAs, such as those containing the necine bases retronecine and heliotridine. rsc.orgpsu.eduresearchgate.net Labeled trachelanthamidine shows extremely high incorporation into retronecine-based alkaloids like riddelliine, while this compound shows very low incorporation, suggesting it may only contribute via a minor or aberrant pathway. biocrick.comnih.gov

The relationship with supinidine (B1213332) (1,2-didehydrotrachelanthamidine) is also noteworthy. Some studies suggest that trachelanthamidine is converted to supinidine, which is then hydroxylated to form retronecine. researchgate.net However, one study in Cynoglossum australe indicated that this compound could act as a precursor for both cynaustine (B12104757) (an ester of this compound) and amabiline (B1664830) (an ester of supinidine), while supinidine itself was only incorporated into cynaustine, implying a potential conversion of this compound to supinidine in this specific species. gla.ac.uk

| Precursor | Derived Necine Base(s) | Example Final Alkaloid(s) | Saturation |

| This compound | Rosmarinecine | Rosmarinine, Platyphylline | 1,2-Saturated |

| Trachelanthamidine | Retronecine, Heliotridine, Supinidine | Retrorsine, Echinatine, Riddelliine | 1,2-Unsaturated |

Stereochemical Investigations of Isoretronecanol

Absolute Configuration Determination Methodologies (beyond basic identification)

The determination of the absolute stereochemistry of isoretronecanol and its synthetic intermediates relies on advanced analytical techniques that go beyond simple identification. X-ray crystallography stands as a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of absolute configuration. mit.eduresearchgate.net This technique is based on the phenomenon of anomalous diffraction (or resonant scattering), where X-rays interact differently with the electrons of atoms depending on the wavelength of the X-ray and the atomic weight of the element. mit.eduresearchgate.net This effect creates small but measurable differences between the intensities of Friedel pairs (reflections hkl and -h-k-l), which allows for the assignment of the absolute structure. mit.edu

In the context of this compound synthesis, single-crystal X-ray diffraction has been successfully employed to determine the absolute configuration of key chiral intermediates. For instance, in an enantioselective synthesis of (+)-isoretronecanol, the absolute configuration of the newly formed stereogenic centers in an adduct, (+)-6, was confirmed as (2R, 2'R) through X-ray diffraction analysis of a monocrystal of its diastereomer, (-)-7. scielo.br This confirmation was crucial for validating the stereochemical outcome of the synthetic route. While historically the presence of heavy atoms was considered necessary for a strong anomalous signal, modern methods and instrumentation have made it possible to determine the absolute configuration of light-atom molecules, containing only elements like carbon, hydrogen, oxygen, and nitrogen, with high confidence, provided high-quality crystals are available. mit.eduresearchgate.net

Beyond X-ray crystallography, other chiroptical methods like Vibrational Circular Dichroism (VCD) offer powerful alternatives for determining absolute configuration, particularly for non-crystalline samples or when suitable crystals cannot be grown. stackexchange.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. The experimental VCD spectrum is then compared with a theoretically calculated spectrum, typically generated using Density Functional Theory (DFT), for a chosen enantiomer. stackexchange.comresearchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration in solution. researchgate.net While specific applications of VCD directly to this compound are not detailed in the provided sources, it represents a state-of-the-art methodology applicable to such chiral molecules. stackexchange.comresearchgate.net

Table 1: Methodologies for Absolute Configuration Determination

| Methodology | Principle | Application Example | Citation |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Measures anomalous scattering of X-rays from a crystal to determine the 3D atomic arrangement. | Determination of the (2R, 2'R) absolute configuration of a key synthetic adduct leading to (+)-isoretronecanol. | mit.eduresearchgate.netscielo.br |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light by a chiral molecule in solution. | Comparison of experimental spectra with DFT-calculated spectra to assign absolute configuration. | stackexchange.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Formation of diastereomers (e.g., Mosher esters) which exhibit distinct NMR spectra, allowing for configurational assignment. | Used to differentiate between diastereomers and can be applied in a chiral environment to resolve enantiomers. | stackexchange.com |

Conformational Analysis and Stereoisomeric Relationships

The study of the different spatial arrangements a molecule can adopt through bond rotations is known as conformational analysis. libretexts.org For pyrrolizidine (B1209537) alkaloids like this compound, the conformation of the bicyclic ring system is of primary interest. This is typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational quantum mechanical calculations. nih.govunibas.itauremn.org.br NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provide information about the relative populations of different conformers in solution. nih.govcopernicus.org These experimental data can be complemented by theoretical calculations (e.g., DFT) to determine the geometries and relative energies of the most stable conformers and the transition states connecting them. unibas.itrsc.org

The saturated pyrrolizidine ring system is flexible and can exist in various conformations, often described as "endo-buckled" or "exo-buckled," depending on the pucker of the five-membered rings relative to each other. The specific conformation adopted by this compound will be influenced by steric interactions, aiming to minimize unfavorable 1,3-diaxial interactions and other forms of strain. libretexts.orgsapub.org The equatorial or axial-like orientation of the hydroxymethyl group at C-1 is a key determinant of the lowest energy conformation. While detailed conformational energy diagrams for this compound itself are not provided in the search results, the principles of conformational analysis of substituted cyclohexanes and other cyclic systems are directly applicable. sapub.orgscribd.com The relative stability of different conformers is governed by the balance of torsional strain, steric interactions, and angle strain. libretexts.org

Table 2: Stereoisomeric Relationship of this compound

| Compound | Relationship to this compound | Key Structural Difference | Citation |

|---|---|---|---|

| Trachelanthamidine (B129624) | Diastereomer | Configuration at C-1 (1α-hydroxymethyl group) | psu.edumdpi.com |

| Rosmarinecine | Biosynthetic derivative | Hydroxylation at C-2 and C-7 of this compound | psu.edu |

Chirality and Stereochemical Control in Synthesis (e.g., enantioselective approaches)

The synthesis of specific enantiomers of this compound is a significant challenge in organic chemistry that requires precise control over stereochemistry. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer by using a chiral catalyst, reagent, or auxiliary to influence the formation of new stereocenters. wikipedia.orgethz.ch Numerous strategies have been developed to achieve the asymmetric synthesis of both (+)- and (-)-isoretronecanol.

Other notable enantioselective methods include:

Conjugate Addition: The conjugate addition of lithium (R)-N-(p-methoxybenzyl)-N-(alpha-methyl-p-methoxybenzyl)amide to an ε-chloro substituted tert-butyl (E)-hex-2-enoate was a key step in a concise synthesis of (+)-isoretronecanol. biocrick.com A similar strategy using lithium (S)-N-benzyl-N-(α-methylbenzyl)amide was employed for the synthesis of (-)-isoretronecanol. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. wikipedia.org For instance, formal syntheses of (-)-isoretronecanol have been developed starting from functionalized pyroglutamates, which are themselves prepared via asymmetric reactions. biocrick.comnih.gov

Evans Asymmetric Aldol (B89426) Reaction: The principles of the Evans asymmetric aldol reaction, which uses chiral oxazolidinone auxiliaries to achieve high diastereoselectivity, have been applied in approaches toward the pyrrolidine (B122466) moiety of (-)-isoretronecanol. researchgate.net

These diverse strategies highlight the importance of controlling stereochemistry to access enantiomerically pure forms of complex natural products like this compound.

Table 3: Selected Enantioselective Syntheses of this compound

| Enantiomer | Key Strategy | Diastereomeric Ratio (d.r.) / Yield | Citation |

|---|---|---|---|

| (+)-Isoretronecanol | Diastereoselective addition of a titanium(IV) enolate to a cyclic N-acyliminium ion. | 8:1 d.r. (key step); 36% overall yield. | biocrick.comresearchgate.net |

| (-)-Isoretronecanol | Oxidative cleavage of a cycloheptene (B1346976) derivative followed by in situ cyclization/reduction. | 20% overall yield. | researchgate.netresearchgate.net |

| (-)-Isoretronecanol | Formal synthesis from functionalized pyroglutamates via asymmetric Michael addition. | >98:<2 diastereoselectivity (key step). | biocrick.comnih.gov |

| (-)-Isoretronecanol | Stereoselective radical addition of a tertiary amine to (5R)-5-menthyloxy-2[5H]-furanone. | Not specified. | lookchem.com |

Stereospecificity of Enzymatic Processes in Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including this compound, is characterized by a high degree of stereospecificity, where enzymes catalyze reactions with precise control over the stereochemical outcome. gla.ac.uknih.gov this compound is a key intermediate in the formation of certain saturated necine bases, such as rosmarinecine. psu.eduresearchgate.net

The core pathway begins with the formation of homospermidine from putrescine and spermidine (B129725), a reaction catalyzed by homospermidine synthase (HSS). mdpi.com Subsequent steps leading to the pyrrolizidine ring are also under strict enzymatic control. A copper-containing amine oxidase, named homospermidine oxidase (HSO), catalyzes the oxidation of both primary amino groups of homospermidine, which is followed by a cyclization to form the bicyclic aldehyde, 1-formylpyrrolizidine. nih.govresearchgate.net It is postulated that the HSO enzyme controls the stereospecificity of this crucial cyclization step, which establishes the stereocenters of the pyrrolizidine backbone. nih.gov

Detailed tracer studies using isotopically labeled precursors have illuminated the stereochemical course of later steps. The reduction of the intermediate 1-formylpyrrolizidine to this compound is a highly stereospecific process. psu.edu Feeding experiments have shown that this reduction occurs via the attack of a hydride donor on the C-re face of the aldehyde group, leading specifically to the 1β-hydroxymethyl configuration of this compound. psu.edu

Furthermore, the subsequent hydroxylation of this compound to form rosmarinecine also proceeds with defined stereochemistry. Studies have demonstrated that hydroxylation at both C-2 and C-7 occurs with retention of configuration at these centers. psu.edu This enzymatic precision ensures that only the correct diastereomer of the final alkaloid is produced. The entire biosynthetic sequence, from the initial amino acid precursors like L-ornithine to the final complex alkaloids, involves a series of stereospecific enzymatic transformations that underscore the sophisticated chemical machinery within plants. gla.ac.ukkogistate.gov.ng

Table 4: Key Enzymatic Steps and Stereochemical Outcomes in this compound Biosynthesis

| Biosynthetic Step | Precursor | Product | Enzyme (Class) | Stereochemical Outcome | Citation |

|---|---|---|---|---|---|

| Formation of Pyrrolizidine Ring | Homospermidine | 1-Formylpyrrolizidine | Homospermidine Oxidase (HSO) | Stereospecific cyclization controlled by the enzyme. | nih.gov |

| Reduction to Necine Base | 1-Formylpyrrolizidine | This compound | Reductase | Hydride attack on the C-re face of the aldehyde group. | psu.edu |

| Hydroxylation | This compound | Rosmarinecine | Hydroxylase | Retention of configuration at C-2 and C-7. | psu.edu |

Chemical Reactivity and Transformations

Derivatization Strategies for Structural Modification

Derivatization is a chemical process where a compound is transformed into a product of similar structure, called a derivative. In the context of Isoretronecanol, derivatization strategies focus on modifying its core structure to explore the synthetically accessible chemical space. nih.gov These modifications can involve altering functional groups, changing ring structures, or adjusting the distances between different parts of the molecule. nih.gov The goal of creating these derivatives is often to systematically probe structure-activity relationships, although the synthesis itself is a primary research focus.

Strategies for the structural modification of this compound and its precursors often involve leveraging the inherent reactivity of the pyrrolizidine (B1209537) core and its substituents. For instance, the hydroxyl group at the C7 position is a prime site for derivatization through esterification or etherification. Furthermore, modifications can be introduced earlier in the synthetic sequence. For example, during the synthesis of the pyrrolizidine scaffold, different starting materials can be used to introduce substituents on the rings, leading to a variety of structurally related compounds. researchgate.net The development of automated design engines can systematically evaluate both reagent and reaction spaces to generate novel, synthetically feasible analogues. nih.gov This approach allows for strategic variations at single or multiple sites on the lead structure. nih.gov

Regioselective and Stereoselective Functionalization

The synthesis of this compound, which possesses multiple stereocenters, relies heavily on regioselective and stereoselective reactions to control the three-dimensional arrangement of atoms. masterorganicchemistry.com Regioselectivity ensures that a reaction occurs at a specific site in a molecule with multiple reactive sites, while stereoselectivity favors the formation of one stereoisomer over others. masterorganicchemistry.com

A key challenge in this compound synthesis is the establishment of the correct relative stereochemistry of the substituents on the bicyclic pyrrolizidine core. Researchers employ various strategies to achieve this control:

Chelation-Assisted Functionalization : The use of bidentate directing groups can overcome issues of regiocontrol by bringing a catalyst into close proximity with the desired reaction site. nih.gov This strategy is effective for both C-H bond and alkene functionalization. nih.gov

Substrate Control : The inherent stereochemistry of a chiral starting material, often derived from natural sources like L-proline, can direct the stereochemical outcome of subsequent reactions. researchgate.net For instance, the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester derived from L-proline is a key stereodefining step in some total syntheses. researchgate.net

Auxiliary Control : Chiral auxiliaries are temporary functional groups that direct the stereoselective formation of a new stereocenter. For example, the diastereoselective addition of a titanium(IV) enolate derived from a chiral thiazolidine-2-thione to a cyclic N-acyliminium ion precursor has been used to synthesize (+)-Isoretronecanol with high diastereoselectivity. biocrick.com Similarly, Myers auxiliary has been used for diastereoselective alkylation in the synthesis of fragments of complex natural products. rsc.org

Catalyst Control : Chiral catalysts are widely used to induce enantioselectivity. Palladium-catalyzed reactions, such as intramolecular allylic alkylation, can be rendered asymmetric through the use of chiral ligands like BINAP. researchgate.net

The table below summarizes several stereoselective reactions used in the synthesis of this compound and related alkaloids.

| Reaction Type | Reagents/Catalyst | Stereochemical Outcome | Reference |

| Diastereoselective Addition | Titanium(IV) enolate of N-4-chlorobutyryl-1,3-thiazolidine-2-thione | Afforded a 2-substituted pyrrolidine (B122466) with an 8:1 diastereoisomeric ratio, leading to (+)-Isoretronecanol. | biocrick.com |

| Asymmetric [3+2] Annulation | Lithium diisopropylamide and Ellman imines | Yields enantiopure 3-pyrroline (B95000) products, key intermediates for (-)-Isoretronecanol. | nih.gov |

| Diastereodivergent Michael Addition | Iminoglycinate and ethyl γ-silyloxycrotonate | Achieved >98:<2 diastereoselectivity, providing functionalized pyroglutamates for the formal synthesis of (-)-Isoretronecanol. | nih.gov |

| Palladium-Catalyzed Allylic Alkylation | Palladium catalyst with chiral ligands (e.g., BINAP) | Can provide access to disubstituted γ-lactams with good diastereoselectivities. researchgate.net | researchgate.net |

Reaction Mechanisms of this compound and its Precursors (e.g., intramolecular Mannich reaction, allylic alkylation)

The construction of the characteristic 5-membered bicyclic pyrrolizidine core of this compound is achieved through several key chemical transformations. The mechanisms of these reactions are crucial for understanding how the scaffold is assembled.

Intramolecular Mannich Reaction: The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon nucleophile. In the biosynthesis and biomimetic synthesis of pyrrolizidine alkaloids, an intramolecular version of this reaction is often a key scaffold-forming step. rsc.org A biosynthetic enzyme, LolT, which is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), has been found to catalyze a stereoselective intramolecular Mannich reaction to create the pyrrolizidine core in loline (B1675033) alkaloids. osti.gov

The general mechanism proceeds as follows:

Iminium Ion Formation : An amine and a carbonyl compound (aldehyde or ketone) react to form an electrophilic iminium ion. In many syntheses of pyrrolizidine precursors, this occurs after the oxidative deamination of a polyamine, leading to the spontaneous intramolecular formation of a cyclic iminium ion. rsc.org

Nucleophilic Attack : A carbon atom with an active hydrogen (the nucleophile) attacks the iminium ion. In an intramolecular reaction, the nucleophile is part of the same molecule, leading to cyclization.

Ring Closure : This attack forms a new carbon-carbon bond, closing the second ring of the bicyclic system. The stereochemical outcome of this cyclization is often controlled by the existing stereocenters in the molecule. core.ac.uk

The borono-Mannich reaction is a variation that has been successfully applied to the synthesis of polyhydroxylated pyrrolizidine alkaloids. core.ac.uk This reaction provides a versatile and efficient method for the diastereoselective preparation of chiral 1,2-amino alcohols, which are valuable precursors. core.ac.uk

Palladium-Catalyzed Intramolecular Allylic Alkylation: Palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction) is a powerful method for forming C-C and C-X (where X is a heteroatom) bonds. researchgate.net Intramolecular versions of this reaction are particularly useful for constructing cyclic and bicyclic systems, including the pyrrolizidine skeleton. researchgate.netnih.gov

The catalytic cycle generally involves these steps:

Oxidative Addition : A Palladium(0) catalyst reacts with an allylic substrate that has a leaving group (e.g., acetate, carbonate). This forms a π-allylpalladium(II) complex.

Nucleophilic Attack : A nucleophile, which is tethered to the allylic system in an intramolecular reaction, attacks the π-allyl complex. The nature of the tether can influence the regioselectivity of the cyclization (e.g., 5-exo vs. 7-endo). nih.gov For instance, ester or amide tethers typically lead exclusively to 5-exo cyclization products, which are necessary for forming the five-membered rings of the pyrrolizidine core. nih.gov

Reductive Elimination : After the nucleophilic attack, the catalyst is regenerated in its Pd(0) state, completing the catalytic cycle.

This method has been used to synthesize (±)-Isoretronecanol through an efficient and stereoconvergent approach to 3-substituted hexahydroindol-2-one derivatives, which are precursors to the final alkaloid. researchgate.net

Synthesis of Analogs and Conjugates for Research Purposes (excluding biological activity/pharmacology)

The synthesis of this compound analogs and conjugates is a significant area of research, aimed at creating novel molecular structures and tools for chemical investigation. These synthetic efforts expand the library of pyrrolizidine alkaloids and provide compounds for further study in various scientific fields.

Synthesis of Analogs: Analogs of this compound share the core pyrrolizidine structure but differ in their stereochemistry or the nature and position of substituents. The synthesis of these analogs often leverages common intermediates and reaction pathways developed for the parent compound. For example, several synthetic routes to this compound can be adapted to produce its stereoisomers, such as Trachelanthamidine (B129624), by simply changing the stereochemistry of a key starting material or intermediate. researchgate.netbiocrick.com

A common strategy involves the diastereoselective conjugate addition of a lithium amide to an α,β-unsaturated ester, which serves as a key stereodefining step. researchgate.net By altering the epimer used in subsequent steps, different diastereomers of the final product can be obtained. biocrick.com For instance, the oxidative cleavage of one epimer of a cycloheptene-based intermediate, followed by hydrogenolysis, leads to (-)-Isoretronecanol, while the analogous treatment of the other C(1)-epimer yields (-)-Trachelanthamidine. researchgate.netbiocrick.com

The table below lists some synthesized analogs of this compound and the key synthetic strategies employed.

| Analog | Key Synthetic Strategy | Starting Material/Key Intermediate | Reference |

| (-)-Trachelanthamidine | Oxidative cleavage and in situ cyclization/reduction of a C(1)-epimer of the this compound precursor. | Tert-butyl (S,S,S,Z)-7-[N-benzyl-N-(α-methylbenzyl)amino]cyclohept-3-ene-1-carboxylate epimer | researchgate.netbiocrick.com |

| (+)-Laburnine | Formal synthesis from a functionalized pyroglutamate (B8496135) intermediate. | Pyroglutamate 16 derived from a diastereodivergent Michael addition. | nih.gov |

| (+)-Turneforcidine | Concise enantioselective synthesis from a functionalized pyroglutamate intermediate. | Pyroglutamate 15 or 16. | nih.govresearchgate.net |

| (-)-Supinidine | Asymmetric [3+2] annulation to form a 3-pyrroline intermediate. | Ethyl 4-bromocrotonate and Ellman imines. | nih.gov |

Synthesis of Conjugates: Conjugation is the process of linking a molecule like this compound to another chemical entity, such as a fluorescent dye, a polymer, or another small molecule. While often associated with creating antibody-drug conjugates for therapeutic delivery, the synthesis of conjugates is also a valuable tool for basic research. strath.ac.uk For example, attaching a fluorescent tag to this compound could allow for its visualization within chemical or material systems. The synthesis of such conjugates would require the derivatization of this compound, typically at its hydroxyl group, to introduce a reactive handle (e.g., an azide (B81097) or alkyne) suitable for "click chemistry" or other efficient ligation reactions. This allows for the covalent attachment of the desired research probe.

Advanced Spectroscopic and Analytical Methodologies in Research

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including isoretronecanol and its derivatives. jeolusa.com While basic 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for determining the molecule's stereochemistry, especially in newly isolated PAs. nih.govresearchgate.net

Key two-dimensional (2D) NMR methods are routinely applied in PA research. numberanalytics.comnumberanalytics.com Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, helping to establish the connectivity within the pyrrolizidine (B1209537) core and any ester side chains. scielo.brscispace.com For mapping proton-carbon correlations, Heteronuclear Single Quantum Coherence (HSQC) is used for direct one-bond connections, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is vital for piecing together the complete molecular skeleton. numberanalytics.comscielo.brscispace.com

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the three-dimensional structure. numberanalytics.comdiva-portal.org It identifies protons that are close in space, providing critical data to establish the relative stereochemistry at the chiral centers of the necine base and the ester side chains. scielo.brscispace.com For instance, NOESY correlations can definitively distinguish between stereoisomers like this compound and its epimers. In some studies, iterative full spin analysis software has been used to refine NMR data, allowing for the complete and detailed assignment of complex, overlapping spectra. researchgate.net

Table 1: Advanced NMR Techniques in Pyrrolizidine Alkaloid Research

| Technique | Abbreviation | Primary Application in PA Structural Elucidation | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies J-coupled protons, establishing H-H connectivity within the necine base and ester groups. | scielo.brscispace.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons (¹JCH). | scielo.brscispace.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds, linking molecular fragments. | scielo.brscispace.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of nuclei, essential for assigning relative stereochemistry. | scielo.brscispace.comdiva-portal.org |

Mass Spectrometry Approaches for Complex Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for the analysis of pyrrolizidine alkaloids due to its high sensitivity and its ability to be coupled with chromatographic separation techniques. researchgate.net It is particularly effective for analyzing complex mixtures, such as plant extracts, and for confirming the identity of known and novel PAs. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a popular method for PA determination. researchgate.netresearchgate.net The fragmentation patterns under electron ionization (EI) can be highly informative. For saturated necine bases like this compound, a characteristic base peak at an m/z of 124 is often detected. researchgate.net However, GC-MS analysis often requires derivatization for the non-volatile PA N-oxides. inchem.org

Currently, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the most widely applied method for PA analysis. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, providing clear molecular weight information. researchgate.net In MS/MS analysis, this parent ion is fragmented to produce a unique spectrum of daughter ions. These fragmentation patterns are highly specific and can be used to distinguish between different PA structural types (e.g., retronecine (B1221780) vs. platynecine bases) and even between stereoisomers. researchgate.netsciex.combiorxiv.org For example, the product ions at m/z 138, 120, and 94 are distinctive for the retronecine-type necine base. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions, which is crucial for identifying unknown alkaloids. nih.gov

Table 2: Mass Spectrometry Techniques for this compound and PA Analysis

| Technique | Focus | Application in PA Analysis | Reference |

|---|---|---|---|

| Gas Chromatography-MS (GC-MS) | Volatile Compounds | Identification of PAs in complex mixtures using fragmentation libraries. Requires derivatization for N-oxides. | researchgate.netinchem.org |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Broad Applicability | Preferred method for quantification and identification. Differentiates isomers based on specific fragmentation patterns. | nih.govsciex.com |

| High-Resolution MS (HRMS) | Accurate Mass Measurement | Determination of elemental composition for structural confirmation of novel alkaloids. | nih.gov |

Chromatographic Separations for this compound and Stereoisomers

Chromatography is essential for the isolation and quantification of this compound and its parent alkaloids from complex natural sources. cabidigitallibrary.org The immense structural diversity and the presence of numerous stereoisomers make separation a significant analytical challenge. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the foremost technique for PA separation, typically coupled with MS or UV detectors. mdpi.comsci-hub.se The choice of stationary phase (column) and mobile phase is critical for achieving resolution between closely related structures, particularly stereoisomers. Standard C18 columns are widely used, often with gradient elution of water and acetonitrile (B52724) containing additives like formic acid or ammonium (B1175870) carbonate. nih.govresearchgate.net However, co-elution of isomers, such as lycopsamine (B1675737) and intermedine, can be a problem. mdpi.comresearchgate.net To overcome this, specialized columns, such as those with porous graphitic carbon stationary phases, have been shown to provide better resolution for certain PA isomers. biocrick.com For separating enantiomers, chiral stationary phases (CSPs) based on materials like Cinchona alkaloids or polysaccharides are employed, which interact differently with each stereoisomer, allowing for their separation. csic.esmdpi.com

Gas Chromatography (GC) is also used, especially when coupled with MS. Capillary GC columns offer high separation efficiency. inchem.org However, the application of GC is often limited by the low volatility and thermal instability of many PAs, especially their N-oxide forms, which may decompose during analysis unless they are reduced or derivatized first. inchem.org

Table 3: Chromatographic Methods for Separation of this compound and Related PAs

| Method | Column Type | Typical Mobile Phase/Conditions | Application Notes | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid (e.g., formic acid) or buffer | Standard method for PA quantification; may have limitations with co-eluting isomers. | sci-hub.seresearchgate.net |

| HPLC | Porous Graphitic Carbon | Basic mobile phase conditions | Offers improved resolution of certain PA isomers compared to C18. | biocrick.com |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Varies (e.g., polar ionic mode with methanol/acetonitrile) | Essential for the analytical separation of enantiomers and diastereomers. | csic.esmdpi.com |

Development of Novel Analytical Probes and Detection Methods

While chromatography and mass spectrometry are the gold standards, research into novel analytical methods aims to provide faster, more sensitive, and field-portable detection of alkaloids. A prominent area of development is Surface-Enhanced Raman Spectroscopy (SERS). nih.gov

SERS is an ultra-sensitive vibrational spectroscopy technique that can enhance the Raman signal of a molecule by many orders of magnitude when it is adsorbed onto or near a nanostructured metal surface, such as gold (Au) or silver (Ag) nanoparticles. scielo.bracs.org This enhancement allows for the detection of trace amounts of analytes. researchgate.net SERS provides a unique chemical fingerprint for the analyte, enabling specific identification. researchgate.net

Recent research has focused on creating stable and reproducible SERS substrates for practical applications. rsc.org Strategies include inkjet-printing of gold nanostars onto flexible paper substrates for the detection of alkaloids. scielo.br The coupling of SERS with separation techniques like Thin-Layer Chromatography (TLC-SERS) allows for the identification of different components of a mixture after they have been separated on a TLC plate. ojp.gov Furthermore, the development of SERS probes active in the near-infrared (NIR) region of the spectrum is advantageous for biological samples, as NIR light has greater penetration depth and causes less tissue damage. ifmmi.com The integration of SERS with machine learning algorithms is also being explored to rapidly classify and distinguish complex spectral data from different analytes. spectroscopyonline.com

Table 4: Novel Probes and Methods for Alkaloid Detection

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational signal enhancement on a plasmonic nanostructure (e.g., Au/Ag NPs). | High sensitivity (trace detection), rapid analysis, provides specific molecular fingerprint. | nih.govresearchgate.net |

| TLC-SERS | SERS analysis performed directly on spots separated by Thin-Layer Chromatography. | Combines separation with sensitive and specific identification. | ojp.gov |

| Paper-Based SERS Sensors | SERS-active nanoparticles are printed or embedded onto a paper substrate. | Low cost, portability, ease of use for on-site screening. | scielo.brfrontiersin.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of isoretronecanol and its precursors. biocrick.comnih.govmarquette.edu These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, providing a fundamental description of its chemical nature. northwestern.edu

Detailed analyses of this compound's electronic structure involve examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. numberanalytics.comrsc.org For instance, the HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. numberanalytics.com

In the context of this compound's synthesis, DFT calculations have been employed to rationalize the reactivity and stereochemical outcomes of various reactions. nih.govresearchgate.net For example, calculations helped to understand the behavior of specific tethers during synthetic steps and to confirm that certain cycloaddition reactions proceed via a concerted mechanism. biocrick.comnih.govresearchgate.net By modeling the electronic structure of reactants, transition states, and products, researchers can gain a deeper understanding of the underlying factors that control chemical transformations. scielo.brnih.gov

Table 1: Application of Quantum Chemical Calculations in this compound-Related Studies

| Calculation Type | Application | Investigated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Rationalize reaction mechanisms in synthesis | Transition state energies, reaction pathways, stereoselectivity | nih.gov, researchgate.net |

| DFT | Understand reactivity of synthetic precursors | Electronic behavior of functional groups and tethers | biocrick.com |

| Ab initio / DFT | Predict structure-reactivity relationships | Energy profiles, influence of substrate geometry on reactivity | biocrick.com, nih.gov |

| Molecular Orbital Analysis | Determine electronic properties | HOMO/LUMO energies, orbital distributions, HOMO-LUMO gap | researchgate.net, wisc.edu |

Molecular Dynamics Simulations and Conformational Landscape

The three-dimensional structure of this compound is not static; the molecule can adopt various shapes, or conformations, due to the rotation around its single bonds. The collection of all accessible conformations and their relative energies is known as the conformational landscape. unimi.it Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this landscape by simulating the atomic motions of a molecule over time.

Computational methods can map the potential energy surface as a function of key dihedral angles, identifying low-energy (stable) conformers and the energy barriers that separate them. unimi.it This information is critical for:

Understanding Reactivity: The accessibility of certain conformations can dictate the feasibility and outcome of a chemical reaction.

Interpreting Spectroscopic Data: An experimental spectrum (e.g., NMR) is an average over the populated conformations. Understanding the conformational equilibrium is essential for accurate spectral assignment.

Predicting Biological Interactions: The specific shape of a molecule determines how it fits into the active site of an enzyme or a receptor.

In synthetic chemistry, conformational modeling of transition states has been used to explain the origins of diastereoselectivity in reactions that form precursors to this compound. acs.org

Computational Prediction of Spectroscopic Parameters and Data (e.g., NMR, IR, MS)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often performed using DFT methods with specialized basis sets. gaussian.comfaccts.de The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. github.io By calculating shieldings for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, the chemical shifts (δ) can be predicted. faccts.de For flexible molecules like this compound, a Boltzmann-weighted average of the predicted shifts for all significantly populated conformers is necessary for an accurate comparison with experimental results. github.io

Table 2: Illustrative Example of Computationally Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 63.5 | 62.8 |

| C2 | 34.1 | 33.6 |

| C3 | 26.0 | 25.7 |

| C5 | 54.2 | 53.9 |

| C6 | 30.8 | 30.4 |

| C7 | 76.1 | 75.5 |

| C8 | 67.3 | 66.8 |

| C9 (-CH₂OH) | 61.9 | 61.4 |

Note: Predicted values are hypothetical examples based on typical DFT accuracy for illustrative purposes.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies is a standard output of a geometry optimization procedure in quantum chemistry software. cheminfo.org These frequencies correspond to the peaks observed in an IR spectrum. arxiv.orgmdpi.com The calculations also provide the intensity of each vibrational mode, allowing for the simulation of the entire spectrum. Due to systematic errors in calculations (arising from approximations and the neglect of anharmonicity), the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. arxiv.org

Mass Spectrometry (MS): While predicting a full mass spectrum is highly complex, computational methods can aid in its interpretation. nih.gov Quantum chemical calculations can be used to determine the relative energies of various fragmented ions, helping to rationalize the observed fragmentation patterns in techniques like tandem mass spectrometry (MS/MS). nih.gov This can be crucial for distinguishing between isomers that might otherwise be difficult to identify.

In Silico Analysis of Biosynthetic Pathways and Reaction Mechanisms

Computational methods provide a powerful lens for studying the complex sequences of reactions that constitute biosynthetic pathways and for dissecting intricate reaction mechanisms. unimi.itsmu.edu

Biosynthetic Pathways: In silico analysis plays a significant role in proposing and evaluating the pathways by which organisms synthesize natural products like this compound. Tracer experiments have suggested that this compound may be an intermediate on a minor or alternative biosynthetic route to retronecine (B1221780), a core component of many toxic pyrrolizidine (B1209537) alkaloids. biocrick.com The main pathway proceeds via trachelanthamidine (B129624). biocrick.com Computational studies can model the enzymatic reactions believed to be involved in these pathways. For instance, understanding the mechanism of enzymes like homospermidine synthase (HSS), which catalyzes a key step in the formation of the pyrrolizidine core, can be enhanced through computational modeling of the enzyme's active site and its interaction with the substrate. researchgate.netresearchgate.net

Reaction Mechanisms: Computational chemistry is frequently used to elucidate the step-by-step mechanisms of chemical reactions. scielo.brnih.gov For syntheses that produce this compound, DFT calculations have been pivotal. biocrick.com They have been used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. smu.edu

Validate Mechanistic Hypotheses: Calculations can confirm whether a proposed mechanism, such as a concerted hetero-Diels-Alder reaction, is energetically feasible compared to alternative stepwise paths. researchgate.net

Elucidate Catalyst Roles: In catalyzed reactions, such as palladium-catalyzed allylic alkylations used in some synthetic routes, computations can clarify how the catalyst interacts with the substrate to facilitate the transformation. nih.govresearchgate.net

Understand Stereoselectivity: By comparing the energies of the different transition states that lead to different stereoisomers, the origins of the observed stereoselectivity can be explained.

Structure-Reactivity Relationship Predictions

Predicting how changes in a molecule's structure will affect its chemical reactivity is a central goal of computational chemistry. nih.gov These structure-reactivity relationships are crucial for designing more efficient syntheses and for understanding the chemical behavior of molecules.

For this compound and its synthetic precursors, computational studies have successfully established such relationships. A notable example is the use of DFT calculations to rationalize how the starting geometry (Z or E configuration) of a substrate influences its reactivity in palladium-catalyzed cyclization reactions. biocrick.comnih.gov These calculations can reveal subtle differences in the transition state energies that arise from different steric or electronic interactions, thereby explaining why one isomer reacts more readily or selectively than another.

Furthermore, computational models can predict the effects of adding different substituent groups to the this compound scaffold. By calculating properties such as:

Frontier Orbital Energies (HOMO/LUMO): Predicting how substituents will alter the molecule's nucleophilicity or electrophilicity. numberanalytics.com

Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of a molecule to predict sites of electrophilic or nucleophilic attack.

Reaction Barriers: Calculating how a structural modification will raise or lower the activation energy for a particular reaction.

These predictive capabilities allow chemists to perform in silico experiments, screening different molecular designs to identify candidates with desired reactivity profiles before undertaking time-consuming laboratory synthesis. acs.org

Future Research Directions and Unaddressed Academic Questions

Emerging Synthetic Strategies for Scalable Production and Stereocontrol

The synthesis of isoretronecanol, a saturated pyrrolizidine (B1209537) alkaloid, continues to attract interest due to its presence in various natural products and its potential as a chiral building block. While numerous total syntheses have been reported, future research is increasingly focused on developing more efficient, scalable, and stereocontrolled methods.

One promising area is the use of unconventional methods, such as flash vacuum pyrolysis (FVP), which has been explored for the synthesis of related pyrrolizidine alkaloids like supinidine (B1213332) and hastanecine (B1234442) through vinylaziridine–pyrroline rearrangements. acs.org Pinnick's synthesis of this compound also featured a related cylopropylimine–pyrroline rearrangement, highlighting the potential of rearrangement reactions to construct the core structure efficiently. acs.org Further exploration of these and other pericyclic reactions could lead to more atom-economical and scalable routes.

Another key direction is the development of novel catalytic asymmetric strategies to control the multiple stereocenters of this compound. Recent approaches have utilized diastereoselective alkylations of chiral tin(II) enolates onto cyclic acyl imines, achieving high diastereoselectivity. researchgate.net Similarly, the diastereoselective addition of titanium(IV) enolates has been successfully employed. researchgate.net Future work will likely focus on replacing stoichiometric chiral auxiliaries and reagents with catalytic enantioselective methods, such as those employing chiral transition metal complexes or organocatalysts. For instance, multicomponent 1,3-dipolar cycloaddition reactions using proline derivatives have shown promise in creating enantioenriched pyrrolizidines with high regio- and diastereoselectivity. researchgate.net

The development of flexible strategies that allow for the synthesis of not only this compound but also its various stereoisomers from a common intermediate is also a significant goal. researchgate.net This could be achieved through strategies like diastereoselective dihydroxylation and inversion of stereochemistry at key positions. researchgate.net Such approaches would be invaluable for structure-activity relationship studies and the synthesis of diverse natural product analogues.

Furthermore, there is a growing interest in chemoenzymatic and biocatalytic approaches. The use of enzymes, such as dioxygenases, for the initial stereoselective functionalization of aromatic precursors can provide chiral building blocks that are then converted to the target molecule through chemical steps. acs.org This combination of enzymatic and chemical synthesis offers the potential for highly efficient and sustainable production of this compound.

A summary of some synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Rearrangement Reactions | e.g., Cylopropylimine–pyrroline rearrangement | Atom economy, potential for scalability |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (transition metal or organocatalysts) to control stereochemistry | High enantioselectivity, reduces need for stoichiometric chiral auxiliaries |

| Flexible Strategies | Synthesis of multiple stereoisomers from a common intermediate | Access to diverse analogues for biological testing |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | High stereoselectivity from enzymatic reactions, sustainable |

Unexplored Biosynthetic Pathways and Enzymatic Characterization

The biosynthesis of pyrrolizidine alkaloids (PAs) is a complex process that is still not fully understood, particularly concerning the formation of the necine base, the core structure of these compounds. This compound is a key intermediate in the biosynthesis of 1,2-saturated PAs. researchgate.net While it is known that homospermidine is the initial specific precursor for PA biosynthesis, the precise enzymatic steps leading to this compound and its subsequent conversion into more complex alkaloids remain largely uncharacterized. researchgate.net

Future research will need to focus on the identification and characterization of the enzymes involved in the this compound pathway. This includes the enzymes responsible for the cyclization of homospermidine to form the initial pyrrolizidine ring and the reductases that stereoselectively produce this compound. While the evolutionary origin of the two main PA biosynthetic pathways is being investigated, the specific enzymes that catalyze many of the key transformations are still unknown. kogistate.gov.ng

A significant challenge is the transient nature of many biosynthetic intermediates and the difficulty in isolating active enzymes from plant sources. The use of modern techniques in molecular biology and biochemistry, such as gene silencing, heterologous expression of candidate genes in microbial hosts (like E. coli or yeast), and in vitro enzymatic assays, will be crucial. biorxiv.orguni-hannover.de These approaches have been successfully used to elucidate the biosynthetic pathways of other complex alkaloids, such as swainsonine, and could be applied to the this compound pathway. biorxiv.org

The discovery and characterization of these novel enzymes could have significant implications for biotechnology. For example, understanding the enzymatic basis for the stereochemical diversity of PAs could enable the development of biocatalytic processes for the production of specific PA isomers for pharmacological research. Furthermore, the elucidation of these pathways is essential for understanding the chemical ecology of PA-producing plants and their interactions with herbivores.

Key unaddressed questions in this area include:

What are the specific enzymes responsible for the cyclization of homospermidine and the subsequent stereoselective reduction to this compound?

How is the flux through the this compound pathway regulated in plants?

What is the evolutionary relationship between the enzymes in the this compound pathway and those in the pathways leading to other necine bases like retronecine (B1221780)?

Advanced Analytical Challenges in Complex Matrices and In Situ Studies

The detection and quantification of this compound and other pyrrolizidine alkaloids (PAs) in complex matrices such as food, herbal products, and biological samples present significant analytical challenges. nih.govnih.gov These challenges stem from the high structural diversity of PAs, their low concentrations in many samples, and the presence of interfering compounds. nih.gov

Current methods for PA analysis often rely on chromatographic techniques coupled with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govuva.es While these methods offer high sensitivity and selectivity, there is a continuing need for improvement. One major challenge is the development of methods that can simultaneously analyze a wide range of PAs, including their N-oxide forms, across diverse and complex matrices. nih.govmdpi.com The development of robust sample preparation techniques, such as solid-phase extraction (SPE), is crucial for removing matrix interferences and concentrating the analytes. nih.gov

A significant frontier in the analysis of this compound is the development of methods for in situ studies. These methods would allow for the real-time monitoring of this compound and its metabolites within living organisms or during industrial processes. Techniques like direct analysis in real time mass spectrometry (DART-MS) have shown potential for the rapid analysis of PAs with minimal sample preparation. nih.gov However, applying such techniques for true in situ measurements in biological systems remains a major hurdle.

Another area of active research is the use of alternative detection methods. While mass spectrometry is the gold standard, other techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are being explored. researchgate.net NMR, for instance, can provide detailed structural information without the need for extensive sample purification, though it suffers from lower sensitivity compared to MS. researchgate.net

Future research in this area should focus on:

Developing multi-analyte methods for the comprehensive profiling of PAs in various matrices.

Improving sample preparation techniques to enhance recovery and reduce matrix effects.

Exploring novel and rapid analytical techniques for high-throughput screening and in situ analysis.

The development and validation of certified reference materials for this compound and other PAs to ensure the accuracy and comparability of analytical results.

A comparison of common analytical techniques is provided in the table below.

| Analytical Technique | Strengths | Weaknesses |

| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of PAs | Can be expensive, matrix effects can be a problem |

| GC-MS | High resolution for volatile compounds | Often requires derivatization for non-volatile PAs like this compound |